LysoFP-NO2
説明
特性
IUPAC Name |
2-(2-morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-17-14-3-1-2-12-10-13(21(24)25)11-15(16(12)14)18(23)20(17)5-4-19-6-8-26-9-7-19/h1-3,10-11H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIIGAYEJQXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to LysoFP-NO2 and the Lysosome-Targetable Nitric Oxide Probe Lyso-NINO
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of two distinct fluorescent probes: LysoFP-NO2, a lysosome-targetable probe for carbon monoxide (CO), and Lyso-NINO, a lysosome-specific two-photon fluorescent probe for nitric oxide (NO). It has come to our attention that there is a common misconception regarding the target analyte of this compound. This document clarifies that this compound is designed for the detection of CO, not NO. To address the interest in lysosomal nitric oxide detection, this guide offers a detailed examination of Lyso-NINO as a pertinent and effective tool. This whitepaper serves as a vital resource for researchers in cell biology, pharmacology, and drug development, offering detailed data, experimental protocols, and visualizations to facilitate the effective use of these probes in laboratory settings.
This compound: A Lysosome-Targetable Fluorescent Probe for Carbon Monoxide
This compound is a "turn-on" fluorescent probe specifically designed to detect carbon monoxide within the lysosomes of living cells. Its mechanism of action involves the reduction of a nitro group to a highly fluorescent amine group in the presence of CO, leading to a significant increase in fluorescence intensity.
Chemical Structure and Properties
The chemical and photophysical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[2-(4-morpholinyl)ethyl]-5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione | [Vendor Data] |
| Molecular Formula | C₁₈H₁₇N₃O₅ | [Vendor Data] |
| Molecular Weight | 355.34 g/mol | [Vendor Data] |
| CAS Number | 69408-75-9 | [Vendor Data] |
| Excitation Wavelength (λex) | 440 nm | |
| Emission Wavelength (λem) | 528 nm | |
| Fluorescence Quantum Yield (Φ) | >0.6 (as LysoFP-NH₂) | |
| Solubility | Soluble in DMSO | [Vendor Data] |
| Selectivity | Selective for CO over various reactive nitrogen, oxygen, and sulfur species. |
Mechanism of Action and Signaling Pathway
This compound operates on a "turn-on" mechanism. In its native state, the nitro group on the naphthalimide fluorophore quenches its fluorescence. Upon reaction with carbon monoxide, the nitro group is reduced to an amino group, forming the highly fluorescent compound LysoFP-NH2. This process results in a greater than 75-fold increase in fluorescence intensity. The morpholine moiety facilitates the accumulation of the probe within the acidic environment of the lysosomes.
Chemical Structure Diagram
Experimental Protocol: Detection of Carbon Monoxide in Living Cells
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Live cells (e.g., MCF7)
-
Carbon monoxide releasing molecule (e.g., CORM-3)
-
Fluorescence microscope with appropriate filters for excitation at ~440 nm and emission at ~530 nm.
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 30 µM. Remove the existing medium from the cells and incubate them with the this compound-containing medium at 37°C in a CO₂ incubator for 30 minutes.
-
Washing: After incubation, wash the cells three times with warm PBS (pH 7.4) to remove any excess probe.
-
CO Induction (Optional): To induce intracellular CO, treat the cells with a CO-releasing molecule such as CORM-3 at a suitable concentration and for an appropriate duration, as determined by the experimental design.
-
Fluorescence Imaging: Image the cells using a fluorescence microscope. Acquire images in the green channel (excitation ~440 nm, emission ~530 nm). A significant increase in fluorescence intensity in the lysosomes indicates the presence of carbon monoxide.
Lyso-NINO: A Lysosome-Targetable Two-Photon Fluorescent
Technical Guide: Synthesis and Design of the LysoFP-NO2 Probe for Lysosomal Carbon Monoxide Detection
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis indicates a potential discrepancy in the target analyte for the LysoFP-NO2 probe. Scientific literature and commercial data consistently identify this compound as a highly selective "turn-on" fluorescent probe for carbon monoxide (CO) , not nitrogen dioxide (NO2). This guide is based on the established function of this compound as a CO probe.
Introduction
This compound is a lysosome-targetable fluorescent probe designed for the detection of carbon monoxide (CO) in living cells.[1][2] It operates on a "turn-on" mechanism, exhibiting a significant increase in fluorescence intensity upon reaction with CO.[1][2] This probe is characterized by its high selectivity for CO over other reactive oxygen, nitrogen, and sulfur species, making it a valuable tool for studying the physiological and pathological roles of CO in lysosomes.[1][2] The core structure of this compound is based on a naphthalimide fluorophore, a versatile platform for developing fluorescent sensors.
Design and Synthesis
The design of this compound incorporates three key functional components: a naphthalimide fluorophore, a lysosome-targeting moiety, and a CO-reactive group.
-
Naphthalimide Fluorophore: The 1,8-naphthalimide scaffold serves as the fluorescent signaling unit. Its photophysical properties can be readily tuned by substitution at the C4 position.
-
Lysosome-Targeting Moiety: A morpholine group is appended to the naphthalimide structure. The basic nature of the morpholine nitrogen allows for its protonation in the acidic environment of the lysosome (pH 4.5-5.0), leading to the accumulation and specific localization of the probe within this organelle.
-
CO-Reactive Group: A nitro group at the C4 position of the naphthalimide ring acts as the CO recognition site and a fluorescence quencher. In the presence of CO, the nitro group is reduced to an amino group, which is an electron-donating group. This transformation from an electron-withdrawing to an electron-donating group alters the electronic properties of the fluorophore, causing a significant increase in fluorescence quantum yield, thus "turning on" the fluorescence signal.
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. While the exact protocol from the original publication by Dhara et al. is not fully detailed in the available abstracts, a plausible synthetic route based on established naphthalimide chemistry is outlined below.
Plausible Synthetic Pathway
The synthesis likely involves the following key steps:
-
Nitration of 1,8-naphthalic anhydride: Introduction of a nitro group at the 4-position of the naphthalic anhydride ring.
-
Imidation: Reaction of the 4-nitro-1,8-naphthalic anhydride with an appropriate amine to form the naphthalimide core.
-
Nucleophilic Aromatic Substitution: Displacement of a leaving group (e.g., a halogen) at the 4-position with morpholine to introduce the lysosome-targeting moiety. Alternatively, the morpholine moiety might be introduced before the imidation step.
A more detailed, step-by-step hypothetical protocol is provided in the Experimental Protocols section.
Quantitative Data
The performance of the this compound probe is summarized in the table below. The data is compiled from available scientific literature.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 440 nm | [1] |
| Emission Wavelength (max) | 528 nm | [1] |
| Fluorescence Intensity Increase | > 75-fold | [1][2] |
| Target Analyte | Carbon Monoxide (CO) | [1][2] |
| Specificity | High selectivity over various reactive nitrogen, oxygen, and sulfur species | [1][2] |
| Cellular Localization | Lysosomes | [1][2] |
| Cytotoxicity | Low cytotoxicity observed in MCF-7 cells | [1] |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 4-amino-1,8-naphthalimide derivatives.
Step 1: Synthesis of 4-Bromo-N-alkyl-1,8-naphthalimide
-
Dissolve 4-bromo-1,8-naphthalic anhydride and an appropriate alkylamine (e.g., ethylamine) in ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the N-alkyl-4-bromo-1,8-naphthalimide.
Step 2: Synthesis of 4-morpholino-N-alkyl-1,8-naphthalimide
-
To a solution of N-alkyl-4-bromo-1,8-naphthalimide in a high-boiling point solvent such as 2-methoxyethanol, add an excess of morpholine.
-
Heat the mixture to reflux and maintain for several hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography to obtain the 4-morpholino-N-alkyl-1,8-naphthalimide.
Step 3: Nitration to Yield this compound
-
Dissolve the 4-morpholino-N-alkyl-1,8-naphthalimide in concentrated sulfuric acid at 0°C.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a few hours.
-
Carefully pour the mixture onto ice to precipitate the final product, this compound.
-
Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry. Further purification may be required.
Protocol for Cellular Imaging of Lysosomal CO
-
Cell Culture: Plate cells (e.g., MCF-7) on a suitable imaging dish or plate and culture under standard conditions until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized but is typically in the low micromolar range.
-
Cell Loading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the this compound working solution in cell culture medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
CO Treatment (Optional): To induce CO production, cells can be treated with a CO donor or other stimuli.
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: ~440/528 nm).
-
Acquire images at different time points to monitor changes in fluorescence intensity, which correlate with changes in lysosomal CO levels.
-
Visualizations
Signaling Pathway: "Turn-On" Mechanism of this compound
Caption: "Turn-on" fluorescence mechanism of the this compound probe in the presence of carbon monoxide.
Experimental Workflow for Cellular Imaging
Caption: Workflow for imaging lysosomal carbon monoxide in living cells using the this compound probe.
References
LysoFP-NO2 Selectivity for Carbon Monoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LysoFP-NO2 is a fluorescent probe designed for the detection of carbon monoxide (CO) within the lysosomal compartments of living cells. Its operational principle is based on a "turn-on" fluorescence mechanism, where the probe transitions from a non-fluorescent to a highly fluorescent state upon reaction with CO. This transformation involves the reduction of a nitro group to an amino group, a chemical reaction that underpins its sensing capabilities. This guide provides a comprehensive overview of this compound, focusing on its selectivity, the experimental protocols for its use, and a critical discussion on its mechanism of action.
Core Mechanism of Action
This compound consists of a naphthalimide fluorophore, a nitro group that acts as the CO-responsive moiety, and a morpholine unit for lysosomal targeting. In its native state, the electron-withdrawing nitro group quenches the fluorescence of the naphthalimide core. The proposed sensing mechanism involves the reduction of the nitro group (-NO2) to an amino group (-NH2) by carbon monoxide. This conversion restores the fluorophore's intramolecular charge transfer (ICT) process, resulting in a significant increase in fluorescence intensity. The resulting product, LysoFP-NH2, is highly fluorescent.
However, it is crucial to note a significant controversy in the field regarding the direct reactivity of nitro-aromatic probes with CO gas. Research by Yuan, Wang, and others has demonstrated that this compound and similar probes do not react with gaseous CO alone. Instead, their fluorescence activation is dependent on the presence of a ruthenium-based CO-releasing molecule (CORM), such as CORM-2 or CORM-3. This suggests that the ruthenium complex itself, or a species generated from it, is the active agent responsible for the nitro group reduction, not CO directly. This finding has critical implications for the interpretation of experimental results and the design of future studies.
Data Presentation
Optical Properties of this compound and LysoFP-NH2
| Property | This compound | LysoFP-NH2 |
| Excitation Maximum (λex) | 440 nm | 450 nm |
| Emission Maximum (λem) | 528 nm | 530 nm |
| Fluorescence Quantum Yield (Φ) | ~0.01 | ~0.53 |
| Molar Extinction Coefficient (ε) | 1.8 x 104 M-1cm-1 | 2.1 x 104 M-1cm-1 |
| Fluorescence Enhancement | >75-fold | - |
Selectivity of this compound
The selectivity of this compound was evaluated against a panel of reactive oxygen, nitrogen, and sulfur species. The probe exhibited a significant fluorescence response only in the presence of a CO-releasing molecule (CORM-2).
| Reactive Species | Concentration | Fluorescence Response |
| CO Source | ||
| CORM-2 | 100 µM | Strong |
| Reactive Oxygen Species (ROS) | ||
| H2O2 | 1 mM | Negligible |
| •OH | 1 mM | Negligible |
| O2•- | 1 mM | Negligible |
| 1O2 | 1 mM | Negligible |
| ClO- | 1 mM | Negligible |
| Reactive Nitrogen Species (RNS) | ||
| NO | 1 mM | Negligible |
| ONOO- | 1 mM | Negligible |
| NO2- | 1 mM | Negligible |
| NO3- | 1 mM | Negligible |
| Reactive Sulfur Species (RSS) | ||
| GSH | 5 mM | Negligible |
| Cys | 1 mM | Negligible |
| Hcy | 1 mM | Negligible |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Nitro-1,8-naphthalic anhydride
-
2-(4-Morpholino)ethan-1-amine
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
A mixture of 4-nitro-1,8-naphthalic anhydride (1.0 eq) and 2-(4-morpholino)ethan-1-amine (1.2 eq) in ethanol is prepared.
-
The mixture is refluxed for 6-8 hours with constant stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield this compound as a pale-yellow solid.
Cell Culture and Imaging
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HepG2 (human liver cancer)
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
CORM-2 (or other CO source)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
MCF-7 or HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in a suitable imaging dish or plate and allowed to adhere overnight.
-
The cells are washed with PBS and then incubated with a solution of this compound (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C.
-
After incubation, the cells are washed with PBS to remove excess probe.
-
To induce CO production, the cells are treated with a CO-releasing molecule (e.g., 50-100 µM CORM-2) for a specified time (e.g., 30-60 minutes).
-
The cells are then washed with PBS and imaged using a fluorescence microscope. For this compound, excitation is typically performed around 440 nm, and emission is collected around 530 nm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of LysoFP-NH2 was determined using a relative method with quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) as a reference standard.
Procedure:
-
The absorbance of the reference and the sample solutions at the excitation wavelength is measured and kept below 0.05 to minimize inner filter effects.
-
The fluorescence emission spectra of the reference and the sample are recorded under the same experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensities of the reference and the sample are calculated.
-
The quantum yield is calculated using the following equation:
Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Mandatory Visualization
Caption: Proposed reaction pathway for the activation of this compound.
Caption: General experimental workflow for using this compound in living cells.
Naphthalimide-Based Fluorescent Probes for Carbon Monoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the design, synthesis, and application of naphthalimide-based fluorescent probes for the detection of carbon monoxide (CO). CO is an important gaseous signaling molecule involved in a variety of physiological and pathological processes. The development of selective and sensitive fluorescent probes for CO is crucial for understanding its biological roles. Naphthalimide derivatives have emerged as a promising class of fluorophores for this purpose due to their excellent photophysical properties, including high quantum yields, good photostability, and tunable emission wavelengths.[1][2][3]
Core Principles of Naphthalimide-Based CO Probes
Naphthalimide-based fluorescent probes for CO typically operate on a "turn-on" or ratiometric sensing mechanism. The core structure consists of a naphthalimide fluorophore, a recognition site for CO, and a linker connecting the two. The recognition site is often a palladium (Pd) complex.[4] In the absence of CO, the fluorescence of the naphthalimide is quenched through a process like photoinduced electron transfer (PET) from the Pd complex. Upon introduction of CO, it preferentially binds to the palladium center, displacing the quencher and restoring the fluorescence of the naphthalimide.
A key advantage of naphthalimide-based probes is the ability to tune their photophysical properties by modifying the chemical structure.[2][5] For instance, introducing electron-donating or electron-withdrawing groups to the naphthalimide core can shift the excitation and emission wavelengths.
Quantitative Data of Selected Probes
The following table summarizes the key performance characteristics of several recently developed naphthalimide-based fluorescent probes for CO. This data is essential for selecting the most appropriate probe for a specific application.
| Probe Name/Reference | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (with CO) | Fold Change | Detection Limit (LOD) | Response Time |
| Pd-Naph[4] | Not Specified | 527 | Not Specified | Not Specified | - | Not Specified | Fast |
| NucFP-NO2[6] | Not Specified | Not Specified | - | - | >55 | 0.18 µM | - |
| Ratiometric Probe[7] | Not Specified | Not Specified | - | - | - | 58 nM | Rapid |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for CO detection by naphthalimide-based probes and a typical experimental workflow for their application.
Experimental Protocols
This section provides detailed methodologies for key experiments involving naphthalimide-based CO probes.
General Synthesis of a Naphthalimide-Palladium Probe
This protocol is a generalized procedure based on common synthetic routes.[8][9][10][11]
-
Synthesis of the Naphthalimide-Ligand Conjugate:
-
Dissolve 4-bromo-1,8-naphthalic anhydride in a suitable solvent (e.g., ethanol or 2-methoxyethanol).
-
Add an amine-containing ligand (e.g., ethylenediamine) in a 1:1 molar ratio.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the naphthalimide-ligand conjugate.
-
-
Complexation with Palladium:
-
Dissolve the naphthalimide-ligand conjugate in a solvent mixture (e.g., CH3CN/H2O).
-
Add a palladium salt (e.g., PdCl2) in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final naphthalimide-palladium probe.
-
Preparation of Carbon Monoxide Solutions
A saturated aqueous solution of CO is typically used for in vitro experiments.
-
Bubble CO gas through deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS) for 20-30 minutes to create a saturated stock solution.
-
The concentration of the saturated CO solution at room temperature and atmospheric pressure is approximately 1 mM.
-
Prepare working solutions of desired CO concentrations by diluting the stock solution with the appropriate buffer.
General Procedure for Fluorescence Spectroscopy
-
Prepare a stock solution of the naphthalimide-based probe (e.g., 1 mM in DMSO).
-
Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 µM.
-
Record the fluorescence spectrum of the probe solution in the absence of CO.
-
Add aliquots of the CO solution to the probe solution and incubate for a specified time (e.g., 10-30 minutes).
-
Record the fluorescence spectrum after the addition of CO.
-
To test for selectivity, repeat the experiment with other reactive oxygen species (ROS), reactive nitrogen species (RNS), and biologically relevant metal ions.[4]
Cell Culture and Imaging
-
Culture cells (e.g., MCF-7, A549, or RAW 264.7) in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO2.[4][6]
-
Seed the cells in a glass-bottom dish and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with the naphthalimide-based probe (e.g., 5-10 µM) in the cell culture medium for 30-60 minutes.
-
Wash the cells with PBS to remove any excess probe.
-
To visualize exogenous CO, add a CO donor (e.g., CORM-2) to the cells and incubate for a specified time.
-
To visualize endogenous CO, stimulate the cells with an appropriate agent (e.g., lipopolysaccharide, LPS).
-
Acquire fluorescence images using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths.
Conclusion
Naphthalimide-based fluorescent probes represent a powerful tool for the detection and imaging of carbon monoxide in biological systems. Their high sensitivity, selectivity, and tunable photophysical properties make them well-suited for a wide range of research applications. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to utilize these probes in their own studies, from basic in vitro characterization to advanced cellular imaging. Further development in this field will likely focus on creating probes with even greater sensitivity, faster response times, and the ability to target specific organelles for subcellular CO detection.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 4. Palladium Probe Consisting of Naphthalimide and Ethylenediamine for Selective Turn-On Sensing of CO and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
LysoFP-NO2 for Detecting Endogenous CO Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of LysoFP-NO2, a lysosome-targetable fluorescent probe for the detection of endogenous carbon monoxide (CO). It covers the probe's mechanism of action, key performance data, detailed experimental protocols for its synthesis and application, and its utility in studying CO-related signaling pathways.
Introduction to this compound
This compound is a "turn-on" fluorescent probe specifically designed to detect carbon monoxide within the lysosomes of living cells. Its innovative design is based on a naphthalimide fluorophore, which exhibits a significant increase in fluorescence intensity upon reaction with CO. This targeted detection of lysosomal CO is crucial for understanding the subcellular roles of this important gasotransmitter in various physiological and pathological processes.
The probe operates on a selective chemical reaction where the nitro group (-NO2) of the non-fluorescent this compound molecule is reduced by CO to an amino group (-NH2), yielding the highly fluorescent compound LysoFP-NH2. This transformation results in a greater than 75-fold increase in fluorescence intensity, enabling sensitive detection of CO. This compound demonstrates high selectivity for CO over other reactive oxygen, nitrogen, and sulfur species (ROS, RNS, and RSS), making it a reliable tool for studying endogenous CO production.
Data Presentation
Photophysical and Performance Characteristics of this compound
The following table summarizes the key quantitative data for the this compound probe, providing a clear comparison of its properties before and after reaction with carbon monoxide.
| Property | This compound (Probe) | LysoFP-NH2 (Probe + CO) | Reference |
| Excitation Maximum (λex) | ~440 nm | ~440 nm | |
| Emission Maximum (λem) | Weak | ~528 nm | |
| Fluorescence Quantum Yield (Φ) | < 0.01 | ~0.45 | |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | |
| Detection Limit | Not explicitly quantified in nM or µM | Not explicitly quantified in nM or µM | |
| Reaction Time | Not explicitly quantified | Not explicitly quantified | |
| Fold-change in Fluorescence | - | >75-fold |
Selectivity Profile of this compound
This compound exhibits excellent selectivity for carbon monoxide over a range of other biologically relevant reactive species. The following table presents a qualitative summary of its cross-reactivity.
| Reactive Species Tested | Response | Reference |
| Reactive Oxygen Species (ROS) | No significant response | |
| (H₂O₂, O₂⁻, •OH, ¹O₂) | ||
| Reactive Nitrogen Species (RNS) | No significant response | |
| (NO, NO₂⁻, NO₃⁻, ONOO⁻) | ||
| Reactive Sulfur Species (RSS) | No significant response | |
| (GSH, Cys, Hcy) |
Cytotoxicity Data
The cytotoxicity of this compound was evaluated using an MTT assay in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
| Cell Line | Concentration | Incubation Time | Viability | Reference |
| HepG2 | 30 µM | 5 hours | Not cytotoxic | |
| MCF-7 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from 4-bromo-1,8-naphthalic anhydride.
Step 1: Synthesis of 4-nitro-1,8-naphthalic anhydride
-
Dissolve 4-bromo-1,8-naphthalic anhydride in concentrated sulfuric acid.
-
Add sodium nitrate to the solution and stir for 2 hours at room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter and wash the precipitate with water to obtain 4-nitro-1,8-naphthalic anhydride as a yellow solid.
Step 2: Synthesis of N-(2-(dimethylamino)ethyl)-4-nitro-1,8-naphthalimide (this compound)
-
Reflux a mixture of 4-nitro-1,8-naphthalic anhydride and N,N-dimethylethylenediamine in ethanol for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol for Imaging Endogenous CO in Living Cells
This protocol is designed for the detection of endogenous CO in MCF-7 cells using fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Hemin stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (Excitation: 420-460 nm, Emission: 500-550 nm)
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM with 10% FBS in a 37°C incubator with 5% CO₂. Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Induction of Endogenous CO (Optional): To induce the expression of heme oxygenase-1 (HO-1) and subsequent CO production, treat the cells with hemin.
-
Dilute the hemin stock solution in culture medium to a final concentration of 20-50 µM.
-
Replace the existing medium with the hemin-containing medium and incubate for 12-24 hours.
-
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free DMEM to a final concentration of 5-10 µM.
-
Wash the cells twice with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set. The appearance of green fluorescence indicates the presence of CO.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to the use of this compound.
Methodological & Application
LysoFP-NO2: Application Notes and Protocols for Live-Cell Imaging of Lysosomal Carbon Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LysoFP-NO2 is a highly selective, cell-permeable, "turn-on" fluorescent probe designed for the detection of carbon monoxide (CO) within the lysosomes of living cells. As a crucial signaling molecule, or "gasotransmitter," CO is implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and cellular metabolism. The ability to visualize and quantify CO in a specific subcellular compartment like the lysosome opens new avenues for understanding its complex roles in cellular health and disease, and provides a valuable tool for drug discovery and development.
This compound is virtually non-fluorescent until it reacts with CO, undergoing a reduction of a nitro group to a highly fluorescent amino group. This reaction leads to a significant increase in fluorescence intensity, enabling the sensitive and specific detection of lysosomal CO. Its lysosome-tropic nature allows for the specific monitoring of CO within this organelle, which is a key hub for cellular degradation, recycling, and signaling.
Mechanism of Action
The detection mechanism of this compound is based on a CO-mediated reduction reaction. In the presence of CO, the non-fluorescent this compound is converted to the highly fluorescent LysoFP-NH2, resulting in a "turn-on" fluorescent signal. This process is highly selective for CO over other reactive species commonly found in cells.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for this compound.
Table 1: Spectroscopic and Performance Characteristics of this compound
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~440 nm | |
| Emission Wavelength (λem) | ~528 nm | |
| Fluorescence Fold-Increase | >75-fold upon reaction with CO | |
| Recommended Working Concentration | 1-30 µM (cell-type dependent) | |
| Subcellular Localization | Lysosomes |
Table 2: Recommended Starting Concentrations and Incubation Times
| Cell Type | Starting Concentration | Incubation Time | Notes |
| MCF-7 (Human breast adenocarcinoma) | 5-10 µM | 30 minutes | As a starting point for adherent cells. |
| HepG2 (Human liver cancer) | 30 µM | Up to 5 hours (no cytotoxicity observed) | Higher concentrations may be tolerated. |
| Other Adherent Mammalian Cells | 1-10 µM | 15-60 minutes | Optimization is recommended. |
| Suspension Cells | 5-15 µM | 30-60 minutes | Optimization is recommended. |
Signaling Pathway
The production of endogenous carbon monoxide is primarily catalyzed by heme oxygenase (HO) enzymes, which exist in two main isoforms: the inducible HO-1 and the constitutive HO-2. These enzymes degrade heme into biliverdin, free iron (Fe²⁺), and carbon monoxide. While HO-1 is often localized to the endoplasmic reticulum, HO-2 has been shown to be degraded via a lysosomal pathway, suggesting a close relationship between this CO-producing enzyme and the lysosome. Once produced, CO can modulate various downstream signaling pathways, including those involved in inflammation (e.g., p38 MAPK) and apoptosis.
Application Notes and Protocols: LysoFP-NO2 for Studying Carbon Monoxide in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," with significant roles in cellular physiology and pathology. Endogenously produced by the enzyme heme oxygenase-1 (HO-1), CO is implicated in various cellular processes, including inflammation, apoptosis, and cellular stress responses. Emerging evidence suggests a neuroprotective role for CO in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, making it a molecule of great interest for therapeutic development.
LysoFP-NO2 is a specialized fluorescent probe designed for the detection of CO within the lysosomes of living cells. It operates on a "turn-on" mechanism, exhibiting low basal fluorescence and becoming highly fluorescent upon reaction with CO. Its ability to specifically target lysosomes makes it a valuable tool for investigating the role of lysosomal CO in the pathogenesis and potential treatment of neurodegenerative disorders. These application notes provide a comprehensive overview of this compound, its properties, and detailed protocols for its use in relevant experimental models.
Mechanism of Action of this compound
This compound is engineered to accumulate in lysosomes due to its morpholine moiety. In its native state, the nitro group on the naphthalimide fluorophore quenches its fluorescence. In the presence of carbon monoxide, the nitro group is reduced to an amino group, transforming this compound into the highly fluorescent LysoFP-NH2.[1] This conversion results in a significant, detectable increase in fluorescence, allowing for the visualization and quantification of lysosomal CO.
Quantitative Data
The performance characteristics of this compound are summarized in the table below. This data is essential for designing and interpreting experiments using this probe.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 440 nm | [1] |
| Emission Wavelength (max) | 528 nm | [1] |
| Fluorescence Intensity Increase | > 75-fold | |
| Specificity | Selective for CO over various reactive nitrogen, oxygen, and sulfur species. | [1] |
| Cytotoxicity | Not cytotoxic to HepG2 cells for up to five hours at a concentration of 30 µM. | [1] |
Signaling Pathways and Experimental Workflows
Carbon monoxide's neuroprotective effects are often linked to the upregulation of the Nrf2 pathway and the activity of heme oxygenase-1 (HO-1). Below are diagrams illustrating these pathways and a typical experimental workflow for using this compound.
Experimental Protocols
The following are detailed protocols for the application of this compound in common in vitro models of neurodegenerative diseases.
Protocol 1: Detection of CO in Cultured Neuronal Cells (e.g., SH-SY5Y, Primary Neurons)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hemin or other CO-inducing agent (positive control)
-
Fluorescence microscope with appropriate filters (Excitation: ~440 nm, Emission: ~528 nm)
-
Glass-bottom dishes or imaging plates suitable for microscopy
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture and Plating:
-
Culture neuronal cells according to standard protocols.
-
Plate the cells onto glass-bottom dishes or imaging plates at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Induction of Neurodegenerative Phenotype and/or CO Production (if applicable):
-
To model a neurodegenerative condition, treat cells with an appropriate stimulus (e.g., 100 µM 6-hydroxydopamine for a Parkinson's model, or 10 µM amyloid-beta oligomers for an Alzheimer's model) for a predetermined duration.
-
For a positive control for CO detection, treat a separate set of cells with a CO-releasing molecule or an inducer of heme oxygenase-1 (e.g., 10 µM hemin for 4-6 hours).
-
-
Loading of this compound:
-
Dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Imaging:
-
After incubation, remove the loading medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Acquire images using filter sets appropriate for this compound (Excitation ~440 nm, Emission ~528 nm). Use consistent imaging parameters (e.g., exposure time, gain) across all experimental conditions.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to the lysosomes of the cells.
-
Compare the fluorescence intensity between control, disease-model, and treated cells.
-
Normalize the fluorescence intensity to the background or to a non-fluorescent region to account for variations.
-
Protocol 2: Detection of CO in Acute Brain Slices
Materials:
-
This compound
-
DMSO, anhydrous
-
Rodent brain tissue
-
Vibratome or tissue slicer
-
Artificial cerebrospinal fluid (aCSF), chilled and continuously bubbled with 95% O2 / 5% CO2
-
Fluorescence microscope (confocal or two-photon recommended for tissue imaging)
-
Incubation chamber for brain slices
Procedure:
-
Preparation of Acute Brain Slices:
-
Anesthetize and perfuse the animal with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 200-300 µm thick brain slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Loading of this compound:
-
Prepare a loading solution of 10-20 µM this compound in oxygenated aCSF.
-
Transfer the brain slices to the this compound loading solution and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Washing and Mounting:
-
After loading, transfer the slices back to fresh, oxygenated aCSF for 15-20 minutes to allow for de-staining of non-specifically bound probe.
-
Mount the brain slice in a perfusion chamber on the microscope stage with a continuous flow of oxygenated aCSF.
-
-
Imaging:
-
Use a confocal or two-photon microscope to visualize the fluorescence from this compound within the brain slice.
-
Acquire z-stacks to visualize CO distribution in different cell layers.
-
Apply any experimental treatments (e.g., neurotransmitters, drugs) via the perfusion system and record time-lapse images to monitor changes in CO levels.
-
-
Data Analysis:
-
Identify cells of interest (e.g., neurons, microglia) based on morphology.
-
Quantify changes in fluorescence intensity within specific cells or regions over time in response to stimuli.
-
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of this compound or the incubation time.
-
Ensure that the imaging settings (e.g., laser power, detector gain) are optimized.
-
Verify that the experimental conditions are conducive to CO production.
-
-
High Background Fluorescence:
-
Ensure adequate washing after probe loading.
-
Use a phenol red-free imaging medium to reduce background fluorescence.
-
-
Phototoxicity:
-
Minimize the exposure time and laser power during imaging.
-
Use a more sensitive detector to allow for lower excitation intensity.
-
Acquire images at longer intervals for time-lapse experiments.
-
Conclusion
This compound is a powerful tool for the investigation of lysosomal carbon monoxide in the context of neurodegenerative diseases. Its high sensitivity and specificity, combined with its ability to function in live cells and tissues, provide researchers with a valuable method to explore the complex roles of CO in neuronal health and disease. The protocols provided herein offer a starting point for the application of this compound in various experimental models, with the potential to uncover novel insights into disease mechanisms and identify new therapeutic targets.
References
Application Notes and Protocols for Co-staining with LysoFP-NO2 and LysoTracker Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the simultaneous labeling of lysosomes in living cells using LysoFP-NO2, a "turn-on" fluorescent probe for carbon monoxide (CO), and LysoTracker probes, which accumulate in acidic organelles. This co-staining method allows for the investigation of lysosomal CO dynamics in relation to overall lysosome morphology and function.
Introduction
This compound is a novel fluorescent probe that specifically localizes to lysosomes. In its native state, it is weakly fluorescent. However, in the presence of carbon monoxide, this compound is converted to the highly fluorescent LysoFP-NH2, providing a "turn-on" signal for CO detection within these organelles.[1][2] This makes it a valuable tool for studying the role of CO as a signaling molecule in lysosomal biology.
LysoTracker probes are a series of fluorescent dyes that are weak bases and readily accumulate in acidic organelles like lysosomes in live cells.[3][4][5] They are available in a variety of colors, making them suitable for multiplexing with other fluorescent markers.[3] Co-staining with LysoTracker allows for the visualization of the entire lysosomal population, providing a context for the specific signal from this compound. This dual-labeling approach can be used to study the localization of CO production within the lysosomal compartment and to assess the impact of various stimuli or compounds on both lysosomal CO levels and lysosomal integrity.
Principle of the Method
The co-staining protocol relies on the distinct mechanisms and spectral properties of this compound and a selected LysoTracker probe. This compound passively diffuses across the cell membrane and accumulates in lysosomes. Upon reaction with CO, its fluorescence is significantly enhanced. Simultaneously, the LysoTracker probe, also cell-permeant, accumulates in the acidic environment of the lysosomes.[4][5][6] By selecting a LysoTracker probe with minimal spectral overlap with LysoFP-NH2 (the fluorescent product of this compound), dual-color fluorescence imaging can be performed to distinguish the CO-positive lysosomes from the total lysosomal population.
Data Presentation
The following table summarizes the key quantitative data for this compound and various LysoTracker probes to aid in experimental design and imaging setup.
| Probe | Excitation Max (nm) | Emission Max (nm) | Recommended Working Concentration | Reference |
| This compound (activated form LysoFP-NH2) | 440 | 528 | 10-30 µM | [1] |
| LysoTracker Blue DND-22 | 373 | 422 | 50-75 nM | [3][4] |
| LysoTracker Green DND-26 | 504 | 511 | 50-75 nM | [3][4] |
| LysoTracker Red DND-99 | 577 | 590 | 50-75 nM | [3][4][6] |
| LysoTracker Deep Red | 647 | 668 | 50-75 nM | [4] |
Note: For co-staining with this compound (activated emission at 528 nm), LysoTracker Red DND-99 or LysoTracker Deep Red are highly recommended to minimize spectral bleed-through.
Experimental Protocols
Materials
-
This compound
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells of interest (e.g., MCF7, HepG2)
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
CO donor compound (optional, for positive control)
-
Fluorescence microscope with appropriate filter sets
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.
-
LysoTracker Stock Solution (1 mM): LysoTracker probes are typically supplied as a 1 mM solution in DMSO. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solutions in pre-warmed (37°C) live-cell imaging medium to the desired final working concentration. The recommended final concentration for this compound is 10-30 µM[1] and for LysoTracker Red is 50-75 nM.[4]
Cell Preparation and Staining Protocol
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
Add the pre-warmed imaging medium containing both this compound and the selected LysoTracker probe at their final working concentrations.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove any excess probes.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with fluorescence imaging immediately.
-
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the chosen probes.
-
For LysoFP-NH2 (activated): Excitation ~440 nm, Emission ~528 nm.
-
For LysoTracker Red: Excitation ~577 nm, Emission ~590 nm.
-
-
Image Acquisition: Acquire images in separate channels for each probe to avoid bleed-through. A sequential scanning mode is recommended for confocal microscopy.
-
Live-Cell Imaging: Maintain the cells at 37°C and 5% CO2 during imaging if performing time-lapse experiments.
Mandatory Visualizations
Troubleshooting and Considerations
-
High Background: Ensure thorough washing after probe incubation to minimize non-specific staining.
-
Weak Signal: Optimize probe concentrations and incubation times for your specific cell type. For this compound, a positive control using a CO donor can confirm probe functionality.
-
Phototoxicity: Minimize exposure to excitation light to reduce phototoxicity and photobleaching, especially during live-cell, time-lapse imaging.
-
Spectral Overlap: Use narrow bandpass filters and sequential imaging to minimize bleed-through between channels. Perform single-stain controls to confirm the absence of significant crossover.
-
Lysosomal pH: Be aware that prolonged incubation with LysoTracker probes can potentially alter lysosomal pH.[4] Keep incubation times as short as is sufficient for good signal.
By following these application notes and protocols, researchers can effectively utilize this compound and LysoTracker probes for dual-color imaging of lysosomal carbon monoxide and morphology, enabling deeper insights into the roles of lysosomes in cellular signaling and homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Lysosome-Targetable Turn-On Fluorogenic Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AAT Bioquest: The Spectra of LysoTracker® Probes [aatbioquest.blogspot.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. LysoTracker | AAT Bioquest [aatbio.com]
- 6. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
LysoFP-NO2: A High-Fidelity Probe for Lysosomal Carbon Monoxide, Not Oxidative Stress
A Clarification on the Application of LysoFP-NO2 for Researchers, Scientists, and Drug Development Professionals
Extensive review of the scientific literature indicates that this compound is a specialized fluorescent probe designed for the detection of carbon monoxide (CO) within lysosomes. It is not intended for the study of oxidative stress. In fact, a key feature of this compound is its high selectivity for CO over various reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are the hallmarks of oxidative stress. This document serves to clarify the correct application of this compound and to provide a detailed protocol for its use in detecting lysosomal CO. For researchers interested in lysosomal oxidative stress, a brief overview of alternative, validated probes is provided.
Application Note: Detection of Lysosomal Carbon Monoxide using this compound
Introduction
This compound is a "turn-on" fluorescent probe that specifically localizes to lysosomes. In its native state, the probe is non-fluorescent. However, in the presence of carbon monoxide, this compound undergoes a chemical transformation to the highly fluorescent LysoFP-NH2. This direct and specific reaction allows for the sensitive and selective imaging of CO within the lysosomal compartment of living cells. Carbon monoxide is increasingly recognized as an important gasotransmitter involved in various physiological and pathological processes, and this compound provides a valuable tool for studying its subcellular dynamics.
Quantitative Data Summary
The key photophysical and practical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Analyte | Carbon Monoxide (CO) | |
| Localization | Lysosome | |
| Mechanism | "Turn-on" fluorescence | |
| Excitation Maximum | 440 nm | |
| Emission Maximum | 528 nm | |
| Selectivity | High for CO over various ROS, RNS, and reactive sulfur species | |
| Cytotoxicity | Not cytotoxic to HepG2 cells for up to 5 hours at 30 µM |
Visualizing the Mechanism and Workflow
To better understand the application of this compound, the following diagrams illustrate its mechanism of action and a general experimental workflow.
Caption: Mechanism of this compound activation by Carbon Monoxide in the lysosome.
Caption: General experimental workflow for imaging lysosomal CO with this compound.
Experimental Protocol: Imaging Lysosomal Carbon Monoxide
This protocol provides a general guideline for using this compound to image lysosomal CO in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cultured mammalian cells on a suitable imaging plate/dish (e.g., glass-bottom dish)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
CO-releasing molecule (CORM) or other method to induce CO production (optional, for positive control)
-
Fluorescence microscope with appropriate filters for excitation at ~440 nm and emission at ~528 nm.
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Seed cells on a suitable imaging dish and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
-
Induction of Carbon Monoxide (Optional):
-
To induce CO production for a positive control or experimental condition, treat cells with a CO-releasing molecule (CORM) or other stimulus according to the manufacturer's or literature guidelines. Incubate for the appropriate duration.
-
-
Loading of this compound:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed serum-free medium or buffer to the desired final concentration (typically in the low micromolar range, e.g., 5-10 µM).
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
After incubation, gently aspirate the loading solution.
-
Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or buffer to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength of approximately 440 nm and collect the emission at approximately 528 nm.
-
Acquire images from both control and treated cells using identical imaging parameters (e.g., exposure time, gain).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.
-
Compare the fluorescence intensity between different experimental groups to determine relative changes in lysosomal CO levels.
-
Alternative Probes for Studying Lysosomal Oxidative Stress
For researchers whose interests lie in lysosomal oxidative stress, a variety of fluorescent probes are available that are specifically designed to detect ROS and RNS. Below is a brief, non-exhaustive list of probe types and their targets:
-
Probes for Hydrogen Peroxide (H₂O₂): These often utilize boronate-based chemistry, which is cleaved by H₂O₂ to release a fluorophore.
-
Probes for Hydroxyl Radicals (•OH): These probes can react with the highly reactive •OH, leading to a change in their fluorescent properties.
-
Probes for Superoxide (O₂⁻•): Probes like MitoSOX™ Red are well
Troubleshooting & Optimization
optimizing LysoFP-NO2 loading concentration and time
Welcome to the technical support center for LysoFP-NO2, a "turn-on" fluorescent probe designed for the detection of carbon monoxide (CO) within lysosomes. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable fluorescent probe that specifically localizes to lysosomes, the acidic organelles within cells responsible for degradation and recycling. In its native state, this compound is non-fluorescent. Upon reaction with carbon monoxide (CO) in the lysosomes, the nitro group on the probe is reduced to an amino group, converting it to the highly fluorescent LysoFP-NH2. This "turn-on" mechanism allows for the specific detection of lysosomal CO.
Q2: What are the excitation and emission wavelengths of the activated probe?
A2: The activated form of the probe, LysoFP-NH2, has an excitation maximum at approximately 440 nm and an emission maximum at approximately 528 nm.[1]
Q3: What is a recommended starting concentration for this compound?
A3: Based on published data, a concentration of up to 30 µM has been shown to be non-cytotoxic in HepG2 cells for up to five hours.[1] For initial experiments, a concentration range of 5-15 µM is a good starting point for optimization.
Q4: How should I prepare the this compound stock solution?
A4: this compound is typically provided as a solid. Prepare a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Store the stock solution at -20°C, protected from light and moisture.
Q5: Can I use this compound in fixed cells?
A5: this compound is designed for use in live cells. Its accumulation in lysosomes is dependent on the acidic environment maintained by active cellular processes. Fixation methods can disrupt the lysosomal pH gradient and may compromise the probe's localization and function.
Optimizing Loading Concentration and Time
The optimal loading concentration and incubation time for this compound can vary depending on the cell type, experimental conditions, and the specific instrumentation used. The goal is to achieve a high signal-to-noise ratio with minimal cellular perturbation.
Experimental Protocol: Optimizing this compound Loading
This protocol describes a method to determine the optimal loading concentration and incubation time of this compound for live-cell imaging.
Materials:
-
This compound
-
Anhydrous DMSO
-
Live cells cultured on a suitable imaging dish or plate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging-compatible buffer
-
Fluorescence microscope with appropriate filters for excitation at ~440 nm and emission at ~528 nm
Procedure:
-
Cell Preparation: Plate cells on an imaging-compatible dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a series of dilutions of the this compound stock solution in pre-warmed complete cell culture medium. It is recommended to test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM).
-
Loading Cells:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. To optimize the incubation time, test different durations (e.g., 15 min, 30 min, 60 min, 120 min).
-
Washing:
-
After incubation, remove the loading medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set (Excitation: ~440 nm, Emission: ~528 nm).
-
Acquire images using consistent settings (e.g., exposure time, gain) across all conditions to allow for accurate comparison.
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the lysosomes in the images for each concentration and time point.
-
Assess cell morphology and viability to identify any signs of cytotoxicity at higher concentrations or longer incubation times.
-
Determine the condition that provides the best balance of bright signal, low background, and healthy cell appearance.
-
Data Presentation: Optimizing this compound Loading
The following tables present hypothetical data to illustrate the expected outcomes of an optimization experiment.
Table 1: Optimization of this compound Loading Concentration (Incubation Time: 60 minutes)
| Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Background Fluorescence (a.u.) | Signal-to-Noise Ratio | Cell Viability/Morphology |
| 1 | 250 | 50 | 5.0 | Normal |
| 5 | 1200 | 60 | 20.0 | Normal |
| 10 | 2500 | 80 | 31.3 | Normal |
| 20 | 4000 | 150 | 26.7 | Slight decrease in viability |
| 30 | 4500 | 250 | 18.0 | Signs of cytotoxicity |
Table 2: Optimization of this compound Incubation Time (Loading Concentration: 10 µM)
| Incubation Time (min) | Mean Fluorescence Intensity (a.u.) | Background Fluorescence (a.u.) | Signal-to-Noise Ratio | Cell Viability/Morphology |
| 15 | 800 | 70 | 11.4 | Normal |
| 30 | 1800 | 75 | 24.0 | Normal |
| 60 | 2500 | 80 | 31.3 | Normal |
| 120 | 2800 | 100 | 28.0 | Normal |
| 240 | 3000 | 120 | 25.0 | Slight decrease in viability |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Probe concentration is too low. | Increase the loading concentration of this compound in a stepwise manner. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient probe accumulation in the lysosomes. | |
| Low levels of endogenous CO. | Consider using a positive control by treating cells with a known CO donor to confirm the probe is working. | |
| Incorrect filter set. | Ensure the excitation and emission filters on the microscope are appropriate for LysoFP-NH2 (Ex: ~440 nm, Em: ~528 nm). | |
| Photobleaching. | Minimize the exposure of the sample to excitation light. Use a lower light intensity or shorter exposure times. | |
| High Background | Probe concentration is too high. | Decrease the loading concentration of this compound. |
| Inadequate washing. | Increase the number and/or duration of the wash steps after probe loading to remove unbound probe. | |
| Cell autofluorescence. | Image an unstained control sample to determine the level of autofluorescence. If necessary, use a different imaging channel or apply background subtraction. | |
| Patchy or Uneven Staining | Uneven probe distribution. | Ensure the probe is well-mixed in the loading medium before adding it to the cells. Gently swirl the dish during incubation. |
| Cell health is compromised. | Ensure cells are healthy and not overly confluent, as this can affect probe uptake and lysosomal function. | |
| Signs of Cytotoxicity | Probe concentration is too high. | Reduce the loading concentration of this compound. |
| Prolonged incubation time. | Reduce the incubation time. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%). |
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for optimizing this compound and its mechanism of action within the cell.
Caption: Experimental workflow for optimizing this compound loading.
References
reducing background fluorescence with LysoFP-NO2
Welcome to the technical support center for LysoFP-NO2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this compound for detecting lysosomal carbon monoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specialized fluorescent probe designed to detect carbon monoxide (CO) specifically within lysosomes. It operates on a "turn-on" mechanism. In its native state, this compound is non-fluorescent. Upon entering the lysosomes and reacting with CO, it is converted to the highly fluorescent compound LysoFP-NH2, which can then be visualized using fluorescence microscopy.
Q2: What are the optimal excitation and emission wavelengths for LysoFP-NH2?
The fluorescent product, LysoFP-NH2, has an excitation maximum at approximately 440 nm and an emission maximum at around 528 nm. It is crucial to use a filter set that is well-matched to these wavelengths to maximize the signal-to-noise ratio.
Q3: What is a typical working concentration for this compound?
While the optimal concentration can vary depending on the cell type and experimental conditions, a starting concentration of around 30 μM has been used without significant cytotoxicity in HepG2 cells for up to five hours. It is always recommended to perform a concentration titration to find the lowest possible concentration that gives a robust signal with minimal background.
Q4: Can I use this compound in fixed cells?
This compound is designed for use in live-cell imaging to detect dynamic changes in lysosomal CO. The "turn-on" mechanism relies on an enzymatic or chemical reaction within the biochemically active environment of a live cell's lysosome. Fixation procedures can disrupt this environment and may also lead to artifacts or high background fluorescence. Therefore, live-cell imaging is the recommended application.
Troubleshooting Guides
High background fluorescence is a common issue in fluorescence microscopy. Below are troubleshooting guides to help you systematically address this problem when using this compound.
Guide 1: High Background Fluorescence
High background can obscure the specific signal from LysoFP-NH2, making data interpretation difficult. The source of high background can be multifactorial.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Probe Concentration Too High | Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio. Start with a lower concentration than initially planned and incrementally increase it. |
| Cellular Autofluorescence | Image an unstained sample of your cells using the same imaging parameters to determine the level of natural fluorescence. If autofluorescence is high in the green channel, consider using a different imaging channel if your experimental design allows, or use background subtraction techniques during image analysis. |
| Media and Reagent Fluorescence | Use phenol red-free medium for your experiments, as phenol red is a known source of background fluorescence. Test all buffers and solutions for intrinsic fluorescence. |
| Non-Specific Staining/Probe Aggregation | Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your imaging medium. Insufficient washing can leave unbound probe in the sample, contributing to background. Increase the number and duration of wash steps. |
| Premature Probe Activation | Protect the probe from light and strong reducing agents during storage and handling to prevent premature conversion to its fluorescent form. Prepare fresh dilutions of the probe for each experiment. |
Guide 2: No or Weak Signal
Another common issue is the lack of a detectable fluorescent signal.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your microscope are appropriate for the 440/528 nm spectra of LysoFP-NH2. |
| Low CO Levels | The signal is dependent on the presence of lysosomal CO. If your experimental model has very low basal levels of CO, you may not see a strong signal. Include a positive control where cells are treated with a known CO donor to validate the probe's responsiveness. |
| Cell Health Issues | Ensure that the cells are healthy and viable throughout the experiment. Stressed or dying cells may not have active lysosomes capable of processing the probe. Use a viability stain to confirm cell health. |
| Imaging System Settings | Optimize the settings on your microscope. Use a high numerical aperture objective and adjust the camera's exposure time and gain to enhance signal detection. Be mindful of phototoxicity with excessive light exposure. |
Visualizing Workflows and Pathways
This compound Activation Pathway
The following diagram illustrates the "turn-on" mechanism of this compound.
photostability and phototoxicity of LysoFP-NO2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability and phototoxicity of LysoFP-NO2. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a "turn-on" fluorescent probe designed for the detection of carbon monoxide (CO) within lysosomes. In its native state, the probe is non-fluorescent. Upon reaction with CO in the acidic environment of the lysosome, it is converted to the highly fluorescent LysoFP-NH2, which can be visualized using fluorescence microscopy. It has an excitation maximum at approximately 440 nm and an emission maximum at 528 nm.
Q2: What is photostability, and why is it important for this compound?
Photostability refers to a fluorophore's resistance to photochemical destruction, or photobleaching, upon exposure to excitation light. A highly photostable probe like this compound is crucial for long-term imaging experiments, as it ensures a stable fluorescent signal, enabling accurate quantitative analysis over time.
Q3: What is phototoxicity, and what are the potential risks when using this compound?
Phototoxicity is the damage caused to cells by the interaction of light with a fluorescent probe. The excitation of a fluorophore can lead to the generation of reactive oxygen species (ROS), which can induce cellular stress, damage organelles, and ultimately lead to cell death. As this compound is excited by blue light, there is a potential for phototoxicity, which can manifest as altered cell morphology, inhibited cell migration, or apoptosis.
Q4: How can I minimize phototoxicity during my experiments with this compound?
To minimize phototoxicity, it is crucial to use the lowest possible excitation light intensity and the shortest exposure times that still provide a detectable signal. Additionally, using highly sensitive detectors and efficient optical components in your microscope setup can help reduce the required light dose. For long-term imaging, consider using time-lapse protocols with intermittent exposure rather than continuous illumination. The use of antioxidants in the imaging medium may also help to mitigate the effects of ROS.
Q5: Is there any known quantitative data on the photostability of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Cell type does not readily take up the probe. | Optimize probe concentration and incubation time. Check for cell viability. |
| Incorrect filter set for excitation/emission. | Ensure the use of appropriate filters for an excitation of ~440 nm and emission of ~528 nm. | |
| Low or no endogenous CO production in the cells under study. | Use a positive control (e.g., cells treated with a CO donor) to validate the probe's responsiveness. | |
| Photobleaching has occurred. | Reduce excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed cells. | |
| High Background Fluorescence | Probe concentration is too high, leading to non-specific binding. | Titrate the probe to the lowest effective concentration. |
| Autofluorescence from cells or medium. | Image an unstained control sample to assess autofluorescence. Use a phenol red-free imaging medium. | |
| Signs of Phototoxicity (e.g., cell blebbing, detachment, death) | Excitation light intensity is too high. | Reduce laser power or lamp intensity to the minimum required for a good signal-to-noise ratio. |
| Prolonged or continuous exposure to excitation light. | Use shorter exposure times and time-lapse imaging with longer intervals between acquisitions. | |
| High sensitivity of the cell line to blue light. | Consider using a more robust cell line if possible. Implement phototoxicity assays to determine the damage threshold. | |
| Inconsistent Fluorescence Between Experiments | Variations in probe loading or cell health. | Standardize cell seeding density, probe concentration, and incubation times. Monitor cell health throughout the experiment. |
| Fluctuation in the light source intensity. | Allow the lamp or laser to warm up and stabilize before imaging. Use a power meter to check for consistent output. |
Quantitative Data Summary
While specific data for this compound is not available, the following table provides a reference for the photophysical properties of other blue fluorescent proteins. Users are strongly encouraged to determine these values for this compound in their experimental setup.
| Parameter | mTagBFP2 | Azurite | This compound |
| Excitation Max (nm) | 402 | 383 | ~440 |
| Emission Max (nm) | 457 | 447 | ~528 |
| Quantum Yield | 0.63 | 0.55 | To be determined |
| Photostability (t1/2 in seconds) | >100 | ~40-fold increase over original BFP | To be determined |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability (Photobleaching)
Objective: To quantify the rate of photobleaching of this compound in live cells under specific imaging conditions.
Materials:
-
Cells cultured on glass-bottom dishes and successfully labeled with this compound.
-
Fluorescence microscope with environmental chamber (37°C, 5% CO2).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare and label cells with this compound according to your standard protocol.
-
Place the dish on the microscope stage and allow it to equilibrate.
-
Select a field of view with healthy, fluorescent cells.
-
Set the imaging parameters (excitation intensity, exposure time, gain) to the maximum levels you anticipate using in your experiments.
-
Acquire a time-lapse series of images of the same field of view with the shortest possible interval between frames (e.g., every 5 seconds) for an extended period (e.g., 5-10 minutes) of continuous illumination.
-
Using image analysis software, select several regions of interest (ROIs) within labeled lysosomes and a background ROI.
-
Measure the mean fluorescence intensity of each lysosomal ROI and the background ROI for each frame in the time series.
-
Correct the lysosomal fluorescence intensity for photobleaching by subtracting the background intensity from the lysosomal intensity for each time point.
-
Normalize the corrected fluorescence intensity of each lysosome to its initial intensity (at time = 0).
-
Plot the normalized intensity against time. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t1/2).
Protocol 2: Assessment of this compound Phototoxicity
Objective: To evaluate the phototoxic effects of this compound imaging on cell viability.
Materials:
-
Cells cultured on glass-bottom dishes.
-
This compound.
-
A cell viability stain (e.g., Propidium Iodide, PI) or a mitochondrial membrane potential probe (e.g., TMRM).
-
Fluorescence microscope with an environmental chamber.
Procedure:
-
Seed cells on two separate glass-bottom dishes. Label both with this compound.
-
Add the cell viability dye (e.g., PI) to the imaging medium of both dishes. PI is excluded from live cells but fluoresces red upon entering dead cells.
-
Experimental Dish: a. Select a field of view and expose it to continuous or prolonged intermittent excitation light at the settings intended for your experiment. b. Acquire images in both the this compound channel (green) and the PI channel (red) over an extended period (e.g., several hours).
-
Control Dish: a. Keep this dish in the incubator and only expose it to the excitation light for very brief periods at the beginning and end of the experiment to assess baseline cell death.
-
Analysis: a. Quantify the number of PI-positive (dead) cells in the experimental dish over time and compare it to the control dish. A significant increase in cell death in the experimental dish indicates phototoxicity. b. Observe cells for morphological changes indicative of stress, such as membrane blebbing or vacuolization.
Visualizations
Technical Support Center: Enhancing the Quantum Yield of Naphthalimide Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the quantum yield of naphthalimide probes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the quantum yield of naphthalimide probes?
The fluorescence quantum yield of naphthalimide derivatives is highly sensitive to a range of factors. Understanding these can help in optimizing their performance. Key influences include:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Generally, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield for many naphthalimide derivatives.[1][2][3] This is often due to the formation of a twisted intramolecular charge transfer (TICT) state in more polar environments, which promotes non-radiative decay pathways.[3][4]
-
Structural Modifications: The chemical structure of the naphthalimide probe itself is a primary determinant of its photophysical properties. Substituents on the naphthalene core, particularly at the C4 position, can significantly impact quantum yield.[5][6] Electron-donating groups at this position tend to increase the quantum yield.[5][7]
-
Temperature: Temperature can affect the quantum yield through various mechanisms, including dynamic quenching where increased temperature leads to more frequent collisions with quencher molecules, resulting in decreased fluorescence.[8][9]
-
pH: The pH of the medium can influence the protonation state of certain functional groups on the probe, which in turn can alter the electronic properties and fluorescence quantum yield.[10][11] This is particularly relevant for probes designed as pH sensors.
-
Aggregation: At high concentrations, naphthalimide probes can form aggregates, leading to aggregation-caused quenching (ACQ) and a reduction in fluorescence intensity.[12][13][14] However, some designs can leverage aggregation to enhance emission, a phenomenon known as aggregation-induced emission (AIE).[12][14]
-
Viscosity: Increasing the viscosity of the medium can restrict molecular rotation and other non-radiative decay pathways, leading to an enhanced fluorescence quantum yield.[3][4]
Q2: Why is the fluorescence intensity of my naphthalimide probe significantly lower in an aqueous buffer compared to a non-polar organic solvent?
This is a common observation and is primarily due to the effect of solvent polarity.[15] In polar solvents like water, many naphthalimide probes are prone to forming a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state.[3][4] This state provides an efficient non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. In non-polar solvents, the formation of this TICT state is less favorable, and the radiative fluorescence pathway is more dominant, resulting in a higher quantum yield.[3][16]
Q3: My probe's fluorescence signal is fading quickly during imaging. What is happening and how can I prevent it?
The rapid fading of a fluorescent signal under illumination is known as photobleaching.[17] This occurs when the fluorophore is chemically damaged by the excitation light. To mitigate photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[18] Neutral density filters can be employed to attenuate the light source.[17]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use shutters to block the light path when not actively acquiring an image.[18]
-
Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can be used to reduce photobleaching.
-
Optimize Probe Concentration: Using a higher probe concentration can sometimes compensate for photobleaching, but be mindful of potential aggregation-caused quenching.
Q4: I'm observing a decrease in fluorescence intensity as I increase the concentration of my probe. What could be the cause?
This phenomenon is likely due to aggregation-caused quenching (ACQ).[19] At higher concentrations, naphthalimide molecules can stack together (form aggregates), and these aggregates often have non-radiative decay pathways that quench fluorescence.[12][13] To address this:
-
Work at Lower Concentrations: Determine the optimal concentration range for your probe where ACQ is minimized.
-
Modify the Probe Structure: Introducing bulky groups to the naphthalimide structure can sterically hinder aggregation.
-
Change the Solvent: The choice of solvent can influence the extent of aggregation.
Troubleshooting Guides
Issue 1: Low Quantum Yield in a Polar Solvent System
-
Symptom: The naphthalimide probe exhibits significantly lower fluorescence intensity in your experimental buffer (e.g., PBS) compared to a non-polar solvent (e.g., dioxane).
-
Possible Cause: Stabilization of a non-radiative twisted intramolecular charge transfer (TICT) state in the polar environment.[3][4]
-
Troubleshooting Steps:
-
Structural Modification: If possible, synthesize a derivative with structural features that restrict the formation of the TICT state. This can involve introducing bulky groups or creating a more rigid molecular structure.[4]
-
Increase Viscosity: Try adding a viscosity-enhancing agent like glycerol to your medium. Increased viscosity can hinder the molecular twisting required for TICT state formation, thereby enhancing fluorescence.[3]
-
Solvent Screening: If your application allows, screen a range of solvents with varying polarities to find a compromise between solubility and quantum yield.
-
Issue 2: pH-Dependent Fluctuation in Quantum Yield
-
Symptom: The fluorescence intensity and quantum yield of your probe change significantly with minor variations in the pH of the medium.
-
Possible Cause: The probe contains a pH-sensitive functional group, such as a piperazine or morpholine moiety, which undergoes protonation or deprotonation, affecting the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes.[10][11]
-
Troubleshooting Steps:
-
pH Optimization and Control: Determine the optimal pH range for your probe's performance and ensure your experimental buffer is robustly maintaining this pH.
-
Probe Selection: If pH stability is critical, select a naphthalimide probe that is known to be pH-insensitive in your desired range.[20]
-
Structural Modification: For probe design, consider replacing pH-sensitive groups if their pH response is undesirable for the intended application.
-
Issue 3: Unexpected "Turn-On" or "Turn-Off" Behavior with Temperature Changes
-
Symptom: The fluorescence of the probe significantly increases or decreases with temperature shifts.
-
Possible Cause: The probe's fluorescence is temperature-sensitive, potentially due to a photoinduced electron transfer (PET) mechanism that is inhibited at higher temperatures, leading to a "turn-on" response.[9] Conversely, dynamic quenching can lead to a "turn-off" response with increasing temperature.[8]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a stable temperature during your experiments to ensure consistent fluorescence measurements.
-
Characterize Temperature Dependence: If the application involves temperature changes, characterize the probe's fluorescence response across the relevant temperature range.
-
Probe Design: For applications requiring stable fluorescence across a range of temperatures, select or design probes that are less susceptible to temperature-dependent quenching mechanisms.
-
Data Presentation
Table 1: Effect of Solvent Polarity on Quantum Yield (Φ) of Naphthalimide Derivatives
| Naphthalimide Derivative | Solvent | Quantum Yield (Φ) | Reference |
| Piperidine-naphthalimide 7 | Dioxane | 0.821 | [2] |
| Acetonitrile | 0.106 | [2] | |
| Piperidine-naphthalimide 8 | Toluene | 0.453 | [2] |
| DMSO | 0.003 | [2] | |
| HP-NAP | Hexane | ~1.00 | [3][4] |
| THF | 0.54 | [3] | |
| Acetonitrile | 0.18 | [3] | |
| 3APNI | Hexane | > 0.3 | [1] |
| Methanol | < 0.1 | [1] | |
| 4APNI | Hexane | ~0.5 | [1] |
| Methanol | < 0.1 | [1] |
Table 2: Influence of pH on the Quantum Yield (Φ) of Naphthalimide Probes
| Probe | pH | Quantum Yield (Φ) | Reference |
| Probe 3 | 12 | 0.001 | [10] |
| 4 | 0.14 | [10] |
Table 3: Impact of Structural Modification on Quantum Yield (Φ)
| Probe | Modifying Group | Quantum Yield (Φ) | Condition | Reference |
| BPN | (unsubstituted at C4) | 0.02 (before Zn²⁺) | Tris-HCl/DMSO | [7] |
| BPNM | C4-methoxy | 0.05 (before Zn²⁺) | Tris-HCl/DMSO | [7] |
| BPN | (unsubstituted at C4) | 0.21 (after Zn²⁺) | Tris-HCl/DMSO | [7] |
| BPNM | C4-methoxy | 0.43 (after Zn²⁺) | Tris-HCl/DMSO | [7] |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is typically determined using a comparative method with a well-characterized standard.
Materials:
-
Fluorimeter (e.g., Perkin Elmer LS55 or Edinburgh FLS980)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Naphthalimide probe solution (analyte)
-
Quantum yield standard solution (e.g., 9,10-Diphenylanthracene in ethanol, Φ = 0.95)[11]
-
Solvent(s) of interest
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both the naphthalimide probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the naphthalimide probe (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Protocol 2: pH-Dependent Fluorescence Titration
This protocol is used to assess the effect of pH on the fluorescence properties of a naphthalimide probe.
Materials:
-
Fluorimeter
-
pH meter
-
Stock solution of the naphthalimide probe
-
A series of buffers covering the desired pH range (e.g., acetate, MES, PBS, HEPES, bicarbonate buffers)[20]
-
Dilute HCl and NaOH solutions for pH adjustment
Methodology:
-
Prepare Probe Solutions: Prepare a solution of the naphthalimide probe in each of the different pH buffers. Ensure the final concentration of the probe is consistent across all samples.
-
Measure pH: Accurately measure and record the final pH of each solution.
-
Record Fluorescence Spectra: Excite the probe at its absorption maximum and record the fluorescence emission spectrum for each pH sample.
-
Plot Data: Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH-sensitivity of the probe. From this plot, the pKa value can often be determined.[10]
Visualizations
Caption: Troubleshooting workflow for low quantum yield in naphthalimide probes.
Caption: Competing de-excitation pathways for a naphthalimide probe.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]
- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A naphthalimide-based thermometer: heat-induced fluorescence “turn-on” sensing in a wide temperature range in ambient atmosphere - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aggregation-induced emission or aggregation-caused quenching? Impact of covalent bridge between tetraphenylethene and naphthalimide [ccspublishing.org.cn]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network for Highly Fluorescent and Locally Tunable Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Carbon Monoxide Detection: LysoFP-NO2 vs. Colorimetric Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of carbon monoxide (CO), a crucial signaling molecule and a potent toxin, is paramount in various fields of biological research and drug development. This guide provides an objective comparison between a novel fluorescent probe, LysoFP-NO2, and traditional colorimetric methods for CO detection. We will delve into their respective mechanisms of action, performance metrics, and experimental protocols, supported by quantitative data to aid in the selection of the most suitable method for your research needs.
At a Glance: this compound vs. Colorimetric CO Detection
| Feature | This compound | Colorimetric Methods (e.g., Detector Tubes) |
| Detection Principle | "Turn-on" fluorescence | Chemical reaction causing a visible color change |
| Typical Application | Live-cell imaging of intracellular CO | Gaseous CO detection in ambient air or gas streams |
| Sensitivity | High (detects intracellular fluctuations) | Variable, typically in the parts-per-million (ppm) range[1] |
| Detection Limit | Not explicitly defined in ppm for gas | As low as 1 ppm[1] |
| Response Time | Rapid, suitable for dynamic processes | Typically minutes[1] |
| Selectivity | High for CO over reactive nitrogen, oxygen, and sulfur species[2] | Generally high, but can have cross-reactivity with other gases[3] |
| Quantitative Analysis | Ratiometric imaging can provide semi-quantitative data | Direct concentration reading from a calibrated scale[3][4] |
| Equipment Required | Fluorescence microscope | Hand-operated pump and detector tube[3][4] |
| Ease of Use | Requires cell culture and microscopy expertise | Simple, direct-reading method[3][4] |
Mechanism of Action
This compound: A "Turn-On" Fluorescent Probe for Intracellular CO Detection
This compound is a specialized fluorescent probe designed for the detection of carbon monoxide within the lysosomes of living cells. Its mechanism is based on a CO-mediated reduction of a nitro group to an amino group. In its native state, this compound is non-fluorescent. However, upon reaction with CO, it is converted to the highly fluorescent compound LysoFP-NH2, resulting in a significant, "turn-on" fluorescent signal. This process is highly selective for CO over other reactive species commonly found in cellular environments.[2]
Caption: Signaling pathway of this compound upon interaction with CO.
Colorimetric CO Detection: Chemical Reaction-Based Color Change
Colorimetric methods for CO detection primarily rely on a chemical reaction between CO and a specific reagent that produces a visible color change.[3][4] A common and widely used format is the detector tube, which is a glass tube packed with a solid support material impregnated with the detecting reagent.[3][4] When a known volume of air is drawn through the tube using a calibrated pump, the CO reacts with the reagent, causing a stain to develop along the length of the tube. The length of this stain is proportional to the concentration of CO in the sampled air, which can be read directly from a scale printed on the tube.[3][4]
One prevalent chemical reaction involves the reduction of a palladium compound. For instance, sodium palladosulfite (Na₂Pd(SO₃)₂) reacts with CO to form metallic palladium, which appears as a blackish-brown stain.[1]
Caption: General workflow for CO detection using a colorimetric detector tube.
Experimental Protocols
Protocol for Live-Cell Imaging of CO using this compound
This protocol provides a general guideline for using this compound to detect CO in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Cultured mammalian cells (e.g., MCF7 or HepG2)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
CO-releasing molecule (CORM) or CO-saturated solution (as a positive control)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~440/528 nm)
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The final concentration for cell loading is typically in the low micromolar range.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Remove the culture medium and wash the cells once with PBS.
-
Dilute the this compound stock solution in serum-free medium to the final working concentration.
-
Incubate the cells with the this compound solution for the recommended time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS or culture medium to remove any excess probe.
-
-
CO Treatment (Optional):
-
For positive control experiments, treat the cells with a known concentration of a CORM or CO-saturated medium for a specific duration.
-
-
Imaging:
-
Mount the imaging dish on the stage of a fluorescence microscope.
-
Excite the cells at approximately 440 nm and capture the emission at around 528 nm.
-
Acquire images at different time points to monitor changes in fluorescence intensity, which correspond to changes in intracellular CO levels.
-
Protocol for CO Detection using a Colorimetric Detector Tube
This protocol describes the general steps for using a colorimetric detector tube to measure CO concentration in the air. Always refer to the specific manufacturer's instructions for the particular tube and pump being used.[3][4][5]
Materials:
-
Colorimetric detector tube for carbon monoxide
-
Tube tip breaker (often integrated into the pump)
Procedure:
-
Pump Leak Test: Before use, ensure the pump is airtight by performing a leak test according to the manufacturer's instructions. This typically involves inserting an unopened tube and attempting a pump stroke.[5]
-
Tube Preparation:
-
Sampling:
-
Insert the detector tube into the pump inlet, ensuring the arrow on the tube points in the direction of airflow (towards the pump).[3]
-
Position the open end of the tube in the area where the CO concentration is to be measured.
-
Pull the pump handle to draw the specified volume of air through the tube. The number of required pump strokes will be indicated in the tube's instructions.[3]
-
Allow the full sampling time to elapse for each pump stroke, as specified by the manufacturer.[1]
-
-
Reading the Result:
-
Corrections: If necessary, apply correction factors for temperature and atmospheric pressure as specified in the instruction manual.[3]
Conclusion
Both this compound and colorimetric methods offer valuable tools for the detection of carbon monoxide, each with distinct advantages and ideal applications. This compound excels in providing spatial and temporal information about CO dynamics within living cells, making it a powerful tool for cellular biology and drug discovery research. In contrast, colorimetric detector tubes provide a simple, rapid, and cost-effective means of quantifying gaseous CO concentrations in a variety of settings, from industrial safety to environmental monitoring. The choice between these methods will ultimately depend on the specific research question, the required sensitivity, and the nature of the sample being analyzed.
References
- 1. Draeger 6733051 COLORIMETRIC GAS DETECTION TUBES, MEASURES CARBON MONOXIDE 2/A 2 - 300 PPM | International Safety [internationalsafety.com]
- 2. inteccon.com [inteccon.com]
- 3. spi.com [spi.com]
- 4. Levitt-Safety | How do colorimetric gas detection tubes work? [levitt-safety.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantitative Analysis of Carbon Monoxide: LysoFP-NO2 vs. Other Methods
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known only as a toxic gas, is now recognized as a crucial gasotransmitter involved in a myriad of physiological and pathological processes. Its accurate quantification in biological systems is paramount for understanding its roles in cell signaling, disease pathogenesis, and for the development of CO-based therapeutics. This guide provides an objective comparison of LysoFP-NO2, a lysosome-targetable fluorescent probe, with other established methods for the quantitative analysis of CO. We will delve into the experimental data, detailed protocols, and the underlying principles of each technique to assist researchers in selecting the most suitable method for their specific needs.
Introduction to CO Detection Methods
The detection and quantification of CO in biological samples present unique challenges due to its gaseous nature and relatively low endogenous concentrations. A variety of methods have been developed, each with its own set of advantages and limitations. These can be broadly categorized into fluorescent probes, hemoglobin-based assays, gas chromatography, and electrochemical sensors. This guide will focus on a comparative analysis of these methods, with a special emphasis on the performance of the fluorescent probe this compound.
This compound: A Lysosome-Specific Fluorescent Probe
This compound is a "turn-on" fluorescent probe specifically designed for the detection of carbon monoxide within lysosomes. Its mechanism relies on the reduction of a nitro group to a highly fluorescent amino group by CO. This conversion leads to a significant increase in fluorescence intensity, enabling the visualization and quantification of CO in living cells.
Signaling Pathway and Detection Mechanism of this compound
The detection of CO by this compound is a direct chemical reaction. The probe is designed to accumulate in the lysosomes of cells. In the presence of CO, the non-fluorescent this compound is converted to the highly fluorescent LysoFP-NH2, resulting in a "turn-on" signal.
Caption: Mechanism of CO detection by this compound.
Comparison of Quantitative CO Analysis Methods
The choice of a CO quantification method depends on various factors, including the biological sample type, required sensitivity, spatial resolution, and the available instrumentation. Below is a comparative summary of this compound and other common methods.
| Feature | This compound | Other Fluorescent Probes (e.g., Palladium-based) | Hemoglobin-Based Assays (e.g., CO-oximetry) | Gas Chromatography (GC) | Electrochemical Sensors |
| Principle | Reduction of nitro group by CO | Palladium-mediated reactions (e.g., Tsuji-Trost) | Spectrophotometric measurement of carboxyhemoglobin (COHb) | Separation of CO from a sample matrix and detection | Electrochemical oxidation of CO |
| Sample Type | Live cells, subcellular organelles (lysosomes) | Live cells, tissues | Blood | Blood, tissues, exhaled breath | Gas phase |
| Detection Limit | Nanomolar range (e.g., 31.2 nM for a similar probe) | Nanomolar to micromolar range | Micromolar range | Sub-ppmv to ppmv range | ppm to ppb range |
| Dynamic Range | Typically linear over a specific concentration range | Varies depending on the probe | Dependent on hemoglobin concentration | Wide linear range | Wide linear range |
| Response Time | Minutes to hours | Fast (minutes) | Rapid | Minutes | Seconds to minutes |
| Selectivity | High selectivity over other reactive species | Generally high, but can have cross-reactivity | Can be affected by other hemoglobin derivatives | Highly selective | Can be affected by interfering gases |
| Spatial Resolution | Subcellular | Subcellular to tissue level | No spatial resolution (bulk measurement) | No spatial resolution (bulk measurement) | No spatial resolution |
| Advantages | Live-cell imaging, subcellular localization | High sensitivity, real-time imaging | Established and widely available | High accuracy and sensitivity (gold standard) | Portable, real-time gas monitoring |
| Disadvantages | Requires cell loading, potential for phototoxicity | Requires palladium catalyst, potential for toxicity | Measures bound CO only, not free CO in tissues | Requires sample preparation, destructive | Not suitable for direct measurement in biological liquids/tissues |
Experimental Protocols
Quantitative Analysis of CO using this compound
Objective: To quantify the intracellular CO levels in living cells using this compound.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
CO-releasing molecule (CORM) or CO-saturated solution (as a positive control)
-
Fluorescence microscope or plate reader with appropriate filters (Ex/Em ≈ 440/528 nm)
-
Cultured cells
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the final working concentration (e.g., 5-10 µM).
-
Incubation: Remove the old medium from the cells and add the this compound-containing medium. Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells with PBS to remove the excess probe.
-
CO Treatment (Optional): For positive control or experimental conditions, treat the cells with a known concentration of a CORM or CO-saturated solution.
-
Fluorescence Measurement: Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., individual cells or the entire well). Compare the fluorescence intensity of treated cells to that of control cells to determine the relative change in intracellular CO concentration. A standard curve can be generated using known concentrations of a CO donor to estimate the absolute CO concentration.
Experimental Workflow for this compound based CO detection
Caption: Experimental workflow for CO quantification using this compound.
Quantitative Analysis of CO using Gas Chromatography (GC)
Objective: To accurately measure the concentration of CO in a
Colocalization Analysis of LysoFP-NO2 with Lysosomal Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LysoFP-NO2, a fluorescent probe for lysosomal carbon monoxide, with other established lysosomal markers. The focus is on colocalization analysis, a key technique for validating the specific targeting of probes and understanding subcellular localization. This document offers supporting experimental data for alternative probes to serve as a benchmark, detailed protocols for common lysosomal labeling techniques, and a visual representation of the experimental workflow.
Data Presentation: Comparative Colocalization of Lysosomal Probes
| Probe/Marker 1 | Probe/Marker 2 | Cell Type | Pearson's Correlation Coefficient (PCC) | Reference |
| SR-T-Al (NIR Probe) | Lyso-Tracker Blue | HepG2 | 0.84 | |
| SR |
Independent Validation of LysoFP-NO2 Probe for In Vivo Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the LysoFP-NO2 fluorescent probe for in vivo imaging of lysosomal carbon monoxide (CO). As independent in vivo validation of this compound is not extensively documented in publicly available literature, this guide will detail its reported in vitro characteristics and compare them with alternative fluorescent probes that have been evaluated in vivo. This comparison aims to equip researchers with the necessary information to select the most suitable probe for their experimental needs.
Overview of this compound
This compound is a "turn-on" fluorescent probe designed for the specific detection of carbon monoxide within lysosomes. Its mechanism relies on the reduction of a nitro group to an amino group by CO, which leads to a significant increase in fluorescence intensity.[1] This probe is part of the naphthalimide family of fluorophores and is characterized by its high selectivity for CO over other reactive oxygen, nitrogen, and sulfur species.
Comparative Analysis of Lysosomal CO Probes
Table 1: Performance Comparison of Fluorescent Probes for Carbon Monoxide Detection
| Feature | This compound | COP-1 | Lyso-NIR-CO |
| Target Organelle | Lysosome | General Intracellular | Lysosome |
| Sensing Mechanism | Reduction of nitro group by CO | Palladium-mediated carbonylation | Palladium-mediated cleavage |
| Excitation Max (nm) | 440 | 490 | 650 |
| Emission Max (nm) | 528 | 515 | 705 |
| Fluorescence Change | > 75-fold increase (in vitro) | Turn-on | Ratiometric |
| Selectivity | High for CO over ROS/RNS | High for CO | High for CO |
| In Vivo Validation | Not reported | Yes (HeLa cells) | Yes (Zebrafish and Mice) |
| Reference | Dhara, et al., 2018 | Michel, et al., 2012 | Wang, et al., 2019 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a general workflow for in vivo imaging, the following diagrams are provided.
Caption: Activation of this compound by Carbon Monoxide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
